molecular formula C14H13N3O B2476570 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline CAS No. 1016741-75-5

4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline

Cat. No.: B2476570
CAS No.: 1016741-75-5
M. Wt: 239.278
InChI Key: TVJLDIGGBRVMKH-UHFFFAOYSA-N
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Description

4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline is a heterocyclic compound that features an imidazo[1,2-a]pyridine core linked to an aniline moiety through a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline is unique due to the presence of both the methoxy and aniline groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and ability to interact with biological targets compared to its analogs .

Properties

IUPAC Name

4-(imidazo[1,2-a]pyridin-2-ylmethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c15-11-4-6-13(7-5-11)18-10-12-9-17-8-2-1-3-14(17)16-12/h1-9H,10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJLDIGGBRVMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)COC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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